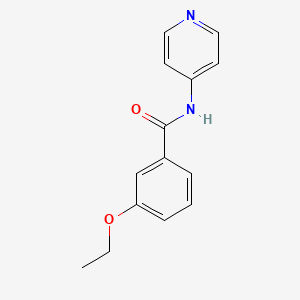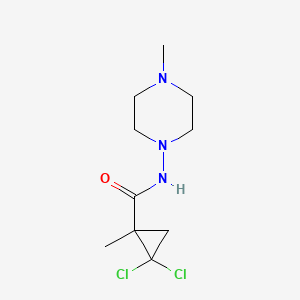![molecular formula C14H12N2O3S3 B4182054 5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4182054.png)
5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-thiophenecarboxamide
Overview
Description
5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-thiophenecarboxamide, also known as Methylthiouracil (MTU), is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTU belongs to the class of thiourea derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
Mechanism of Action
MTU exerts its effects by inhibiting the production of thyroid hormones. It acts as a competitive inhibitor of the enzyme thyroid peroxidase, which is responsible for the iodination and coupling of thyroid hormones. By inhibiting thyroid hormone production, MTU can modulate various physiological processes that are regulated by thyroid hormones, including metabolism, growth, and development.
Biochemical and Physiological Effects:
MTU has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. MTU has also been shown to modulate the activity of immune cells, such as T cells and macrophages. In addition, MTU has been shown to exhibit antitumor properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
MTU has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. MTU is also stable under a wide range of experimental conditions, making it suitable for use in various in vitro and in vivo studies. However, MTU has some limitations for lab experiments. It exhibits low solubility in water, which can limit its use in certain experimental setups. In addition, MTU can exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on MTU. One area of interest is the development of more potent and selective inhibitors of thyroid peroxidase. Another area of interest is the investigation of the potential therapeutic effects of MTU in various disease models, including autoimmune diseases and cancer. Furthermore, the role of MTU in modulating the gut microbiome and its potential effects on host physiology is an emerging area of research. Overall, MTU has the potential to be a valuable tool compound for investigating various physiological processes and developing new therapeutic strategies.
Scientific Research Applications
MTU has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, immunomodulatory, and antitumor properties. MTU has been used in various in vitro and in vivo studies to investigate its potential therapeutic effects. MTU has also been used as a tool compound to investigate the role of thyroid hormones in various physiological processes.
properties
IUPAC Name |
5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S3/c1-8-5-9(7-20-8)13(17)16-14-15-11-4-3-10(22(2,18)19)6-12(11)21-14/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBIOEILDHPXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4181988.png)

![ethyl N-[(4-bromo-5-ethyl-2-thienyl)carbonyl]glycinate](/img/structure/B4181999.png)
![N-{3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4182005.png)
![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4182010.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182017.png)
![3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4182019.png)
![2-(2,5-dichlorophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4182021.png)
![N-[1-(3,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4182039.png)
![N-[2-(2-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4182046.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4182047.png)


